(2R,3R)-2-Benzyl-3-hydroxybutyric acid
(2R,3R)-2-Benzyl-3-hydroxybutyric acid
Brand Name:
Vulcanchem
CAS No.:
107289-17-8
VCID:
VC20823781
InChI:
InChI=1S/C11H14O3/c1-8(12)10(11(13)14)7-9-5-3-2-4-6-9/h2-6,8,10,12H,7H2,1H3,(H,13,14)/t8-,10-/m1/s1
SMILES:
CC(C(CC1=CC=CC=C1)C(=O)O)O
Molecular Formula:
C11H14O3
Molecular Weight:
194.23 g/mol
(2R,3R)-2-Benzyl-3-hydroxybutyric acid
CAS No.: 107289-17-8
Cat. No.: VC20823781
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 107289-17-8 |
|---|---|
| Molecular Formula | C11H14O3 |
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | (2R,3R)-2-benzyl-3-hydroxybutanoic acid |
| Standard InChI | InChI=1S/C11H14O3/c1-8(12)10(11(13)14)7-9-5-3-2-4-6-9/h2-6,8,10,12H,7H2,1H3,(H,13,14)/t8-,10-/m1/s1 |
| Standard InChI Key | SBEUUSFSESLNEA-PSASIEDQSA-N |
| Isomeric SMILES | C[C@H]([C@@H](CC1=CC=CC=C1)C(=O)O)O |
| SMILES | CC(C(CC1=CC=CC=C1)C(=O)O)O |
| Canonical SMILES | CC(C(CC1=CC=CC=C1)C(=O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator